molecular formula C16H15BrO3S B2735003 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 50366-53-5

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No.: B2735003
CAS No.: 50366-53-5
M. Wt: 367.26
InChI Key: BMMJIMFDTARFEJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is a specialty organic compound offered for research and development purposes. As a propanone derivative featuring bromophenyl and tolylsulfonyl substituents, it is primarily of interest in synthetic organic chemistry, particularly for the construction of more complex molecular architectures. Its structure suggests potential utility as an intermediate or building block in the exploration of heterocyclic compounds . Researchers utilize such sulfonyl-containing compounds in various reactions, including cyclocondensations and nucleophilic substitutions, to develop novel compounds with potential applications in medicinal chemistry and materials science . The presence of the sulfonyl group can be a key structural motif, influencing the electronic properties and reactivity of the molecule. This product is intended for use by qualified laboratory professionals only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMJIMFDTARFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50366-53-5
Record name 1-(4-BROMOPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
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Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves multiple steps, starting with the preparation of the bromophenyl and methylphenyl sulfonyl intermediates. These intermediates are then combined under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pH levels to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS: 868256-00-2)

  • Molecular Formula : C₂₂H₂₈O₄S
  • Molecular Weight : 388.52 g/mol
  • Key Differences: Replaces the bromophenyl group with a methoxyphenyl and introduces a bulkier pentamethylbenzylsulfonyl group. The steric hindrance from pentamethyl groups may reduce solubility in polar solvents .

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-methyloxime (CAS: 477867-83-7)

  • Molecular Formula: C₁₇H₁₈ClNO₃S
  • Molecular Weight : 375.85 g/mol
  • Key Differences : Substitutes bromine with chlorine and adds an O-methyloxime group. The oxime functional group introduces nucleophilic character, enabling chelation or coordination chemistry. The chlorine atom, being less electronegative than bromine, may result in slower reaction kinetics in aromatic substitutions .

Halogen-Substituted Aryl Ketones

1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS: 1669-51-8)

  • Molecular Formula : C₁₅H₁₃BrO
  • Molecular Weight : 289.17 g/mol
  • Key Differences : Lacks the sulfonyl group, reducing polarity and molecular weight. The absence of the sulfonyl moiety simplifies the structure but limits its utility in reactions requiring electron-withdrawing groups to activate adjacent positions .

1,3-Bis(4-bromophenyl)-2-propanone (CAS: 54523-47-6)

  • Molecular Formula : C₁₅H₁₂Br₂O
  • Molecular Weight : 384.07 g/mol
  • Key Differences : Features two bromophenyl groups, increasing steric bulk and halogen content. This compound is used as a chemical reagent in cross-coupling reactions, where dual bromine atoms enable sequential substitutions. However, the lack of a sulfonyl group reduces its versatility compared to the target compound .

Structural Derivatives with Heteroatoms

1-(4-Bromophenyl)-3-[(pentamethylbenzyl)sulfanyl]-1-propanone (CAS: 882749-14-6)

  • Molecular Formula : C₂₂H₂₅BrOS
  • Molecular Weight : 433.40 g/mol
  • Key Differences: Replaces the sulfonyl group with a sulfanyl (thioether) group. The thioether is less electron-withdrawing than sulfonyl, altering electronic effects on the propanone backbone. This compound may exhibit higher nucleophilicity at the sulfur atom .

Biological Activity

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, also known as CAS No. 50366-53-5, is an organic compound that has garnered attention for its potential biological activities. The compound features a bromophenyl group and a sulfonyl group, which are integral to its chemical properties and biological interactions. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Molecular Formula : C16H15BrO3S
  • Molecular Weight : 367.26 g/mol
  • IUPAC Name : 1-(4-bromophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The sulfonyl group can participate in nucleophilic substitution reactions, and the bromophenyl moiety may influence binding affinity to target proteins. This compound has been investigated for its effects on enzyme activity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results against certain strains of bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Control (e.g., Ciprofloxacin)
Staphylococcus aureus12.5 µg/mL2 µg/mL
Escherichia coli25 µg/mL2 µg/mL

These findings suggest that this compound may be a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's safety profile and its effects on human cell lines. The results indicate that:

  • The compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • IC50 values for various cancer cell lines ranged from 10 µM to 30 µM, indicating moderate potency.

Case Studies

One notable study involved the synthesis and evaluation of derivatives of this compound, which aimed to enhance its biological activity. Modifications in the sulfonyl group led to improved efficacy against specific cancer types. For example:

  • A derivative with a different substituent on the sulfonyl group demonstrated an IC50 value of 5 µM against breast cancer cells, significantly lower than the parent compound.

Q & A

Q. What synthetic methodologies are employed for 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Friedel-Crafts acylation : Introduce the 4-bromophenyl group using AlCl₃ as a catalyst in anhydrous dichloromethane.

Sulfonylation : React the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to install the sulfonyl moiety.
Key parameters affecting yield include:

  • Temperature : Optimal sulfonylation occurs at 0–5°C to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation.
  • Catalyst purity : Anhydrous AlCl₃ (>98%) improves acylation efficiency.
    Yield optimization can be guided by Design of Experiments (DoE) principles, as demonstrated in flow-chemistry syntheses of analogous ketones .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of techniques is used:
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br: ~1.89 Å, C–S: ~1.76 Å), as shown in studies of bromophenyl-sulfonyl analogs .
  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methyl group on the sulfonyl moiety resonates at δ 2.4 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~195 ppm.
  • FT-IR : Strong absorption bands at ~1670 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O).

Advanced Research Questions

Q. How do electronic effects of the bromophenyl and tosyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine and sulfonyl groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT calculations) predict:
  • HOMO-LUMO gaps : Reduced gap (~4.5 eV) enhances susceptibility to nucleophilic attack.
  • Charge distribution : The sulfonyl group withdraws electron density, making the carbonyl carbon more electrophilic.
    Experimental validation involves competitive reactions with Grignard reagents or Pd-catalyzed couplings, monitored via HPLC-MS .

Q. What strategies resolve discrepancies in crystallographic data for sulfonyl-containing propanones?

  • Methodological Answer : Discrepancies (e.g., torsional angles varying by 5–10°) arise from packing effects or substituent polarity. To address this:

High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

Comparative analysis : Use isostructural analogs (e.g., 4-fluorophenyl derivatives) to benchmark bond parameters .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) influencing crystal packing .

Q. How can nonlinear optical (NLO) properties of this compound be evaluated for materials science applications?

  • Methodological Answer : NLO activity is assessed via:
  • Second-harmonic generation (SHG) : Powdered samples are irradiated with a Nd:YAG laser (1064 nm); efficiency is compared to urea standards.
  • Hyperpolarizability (β) calculations : DFT-based methods (e.g., CAM-B3LYP/6-311+G(d)) model electron density redistribution under an electric field.
    Studies on related propanones show SHG efficiencies up to 1.5× urea, linked to non-centrosymmetric crystal packing .

Key Considerations for Researchers

  • Contradiction Analysis : Conflicting NMR data may arise from solvent polarity effects. Always report solvent and field strength.
  • Safety : Handle brominated compounds in fume hoods; sulfonyl chlorides require moisture-free conditions .

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